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Compound of Interest

Compound Name: Z-Tyr(tbu)-ome

Cat. No.: B554264 Get Quote

Introduction

Solution-phase peptide synthesis (SPPS) is a foundational technique for constructing peptides,

particularly advantageous for shorter sequences and large-scale industrial production.[1] This

method involves the sequential coupling of amino acids in a homogenous solution, allowing for

the purification and characterization of intermediate products at each stage. This document

provides detailed protocols for the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl

ester (Z-Tyr(tbu)-ome) as a starting material for dipeptide synthesis.

The Z-Tyr(tbu)-ome derivative offers a strategic combination of protecting groups: the

benzyloxycarbonyl (Z) group for temporary N-terminal protection and the acid-labile tert-butyl

(tBu) ether for the tyrosine side-chain.[2][3] The Z group is stable under various conditions but

can be selectively removed by catalytic hydrogenation.[2] The tBu group provides robust

protection against side reactions and is typically removed under acidic conditions, such as with

trifluoroacetic acid (TFA), often in the final deprotection step.[3][4] These protocols are

designed for researchers, scientists, and drug development professionals engaged in peptide

chemistry.

Physicochemical Properties of Z-Tyr(tbu)-ome

A summary of the key physicochemical properties of Z-Tyr(tbu)-ome is presented below for

quick reference.[5]
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Property Value

Molecular Formula C₂₂H₂₇NO₅

Molecular Weight 385.5 g/mol [5]

Appearance White to off-white powder

CAS Number 5068-29-1[5][6]

Solubility

Soluble in organic solvents like

Dichloromethane (DCM), Dimethylformamide

(DMF), Ethyl Acetate

Storage 2-8°C

Overall Synthesis Workflow
The synthesis begins with the saponification of the methyl ester of Z-Tyr(tbu)-ome to yield the

free carboxylic acid, which is necessary for activation and coupling. This is followed by a

coupling reaction with the desired amino acid ester. Subsequent steps involve the selective

deprotection of the N-terminal Z-group, and finally, the removal of the side-chain tBu group and

C-terminal ester to yield the final peptide, which is then purified.
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Caption: Solution-phase synthesis workflow starting from Z-Tyr(tbu)-ome.

Experimental Protocols
The following protocols detail the stepwise synthesis of a dipeptide, using Alanine methyl ester

(H-Ala-OMe) as an example coupling partner.

Protocol 1: Saponification of Z-Tyr(tbu)-ome
This protocol describes the hydrolysis of the methyl ester to generate the free carboxylic acid

necessary for the coupling reaction.

Materials:
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Z-Tyr(tbu)-ome

Methanol (MeOH)

1M Sodium Hydroxide (NaOH)

1M Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve Z-Tyr(tbu)-ome (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

Add 1M NaOH (1.5 eq) dropwise while stirring at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting

material is consumed.

Once complete, remove the methanol under reduced pressure.

Add water to dissolve the residue and wash with a small amount of ethyl acetate to remove

any unreacted starting material.

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate

should form.

Extract the product (Z-Tyr(tbu)-OH) with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of the Dipeptide Z-Tyr(tbu)-Ala-
OMe
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This protocol details the coupling of Z-Tyr(tbu)-OH with Alanine methyl ester using EDC and

HOBt as coupling agents.

Materials:

Z-Tyr(tbu)-OH (from Protocol 1)

Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[7]

1-Hydroxybenzotriazole (HOBt)[8]

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

1M Hydrochloric acid (HCl)

Procedure:

Prepare Alanine methyl ester free base: Dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous

DCM. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature. This solution is used

directly.[7]

Activate the Carboxylic Acid: In a separate flask, dissolve Z-Tyr(tbu)-OH (1.0 eq) and HOBt

(1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

Add EDC·HCl (1.2 eq) to the cooled solution and stir for 30 minutes at 0°C.[7]

Coupling Reaction: Add the Alanine methyl ester free base solution (from step 1) to the

activated acid mixture.

Allow the reaction to warm to room temperature and stir overnight.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.peptide.com/resources/solid-phase-peptide-synthesis/standard-coupling-procedures/
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/standard-coupling-procedures/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/standard-coupling-procedures/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M

HCl, saturated NaHCO₃ solution, and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl

acetate in hexanes) to yield the pure dipeptide, Z-Tyr(tbu)-Ala-OMe.

Protocol 3: N-Terminal Z-Group Deprotection
This protocol describes the removal of the Z protecting group via catalytic hydrogenation.

Materials:

Z-Tyr(tbu)-Ala-OMe (from Protocol 2)

10% Palladium on carbon (Pd/C)

Methanol (MeOH) or Ethyl Acetate (EtOAc)

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

Dissolve the protected dipeptide, Z-Tyr(tbu)-Ala-OMe, in methanol.

Carefully add 10% Pd/C (approx. 10% by weight of the peptide) to the solution under an inert

atmosphere (e.g., Nitrogen or Argon).

Evacuate the flask and backfill with hydrogen gas.

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C

catalyst.
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Rinse the filter pad with methanol.

Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-

Tyr(tbu)-Ala-OMe. This product is often used immediately in the next step without further

purification.

Protocol 4: Final Deprotection and Purification
This protocol details the simultaneous removal of the side-chain tBu group and saponification

of the C-terminal methyl ester, followed by purification.

Materials:

H-Tyr(tbu)-Ala-OMe (from Protocol 3)

Trifluoroacetic acid (TFA)

Water

Cold diethyl ether

Preparative RP-HPLC system

Procedure:

Deprotection: Dissolve the peptide in a cleavage cocktail of 95% TFA and 5% water.[9] Stir

the mixture at room temperature for 1-2 hours.

Precipitation: Remove the TFA under a stream of nitrogen or by rotary evaporation (use a

trap). Add ice-cold diethyl ether to the residue to precipitate the crude peptide.[9]

Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl

ether to remove organic scavengers.

Dry the crude peptide under vacuum.

Purification: Purify the final dipeptide (H-Tyr-Ala-OH) by preparative reverse-phase high-

performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in
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water (both containing 0.1% TFA).[10]

Pool the fractions containing the pure product, and lyophilize to obtain the final peptide as a

white fluffy powder.

Reaction Scheme Visualization
The chemical transformations for the synthesis of a dipeptide (Tyr-Ala) are illustrated below.

Z-Tyr(tbu)-ome
(Starting Material)

1. NaOH, MeOH/H₂O
2. HCl

Z-Tyr(tbu)-OH

EDC, HOBt, DIPEA
DCM

H-Ala-OMe

Z-Tyr(tbu)-Ala-OMe
(Protected Dipeptide)

H₂, Pd/C
MeOH

H-Tyr(tbu)-Ala-OMe

TFA/H₂O

H-Tyr-Ala-OH
(Final Product)

Click to download full resolution via product page

Caption: Key chemical transformations in the synthesis of H-Tyr-Ala-OH.

Representative Data Summary
The following table summarizes typical quantitative results that can be expected for the

described solution-phase synthesis steps. Actual results may vary based on reaction scale,

purity of reagents, and specific reaction conditions.
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Step Product
Typical Yield
(%)

Typical Purity
(%) (Post-
Purification)

Analysis
Method

1. Saponification Z-Tyr(tbu)-OH 85 - 95% >98% TLC, ¹H NMR

2. Coupling
Z-Tyr(tbu)-Ala-

OMe
70 - 90% >97% TLC, LC-MS

3. Z-Deprotection
H-Tyr(tbu)-Ala-

OMe
90 - 99% (crude) Used directly TLC, LC-MS

4. Final

Deprotection

H-Tyr-Ala-OH

(crude)
>90% (crude) Crude LC-MS

5. Purification
H-Tyr-Ala-OH

(pure)

50 - 70% (from

crude)
>98%

Analytical RP-

HPLC

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.bachem.com/knowledge-center/peptide-guide/peptide-purification-process-and-methods/
https://www.benchchem.com/product/b554264#solution-phase-peptide-synthesis-with-z-tyr-tbu-ome
https://www.benchchem.com/product/b554264#solution-phase-peptide-synthesis-with-z-tyr-tbu-ome
https://www.benchchem.com/product/b554264#solution-phase-peptide-synthesis-with-z-tyr-tbu-ome
https://www.benchchem.com/product/b554264#solution-phase-peptide-synthesis-with-z-tyr-tbu-ome
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554264?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

